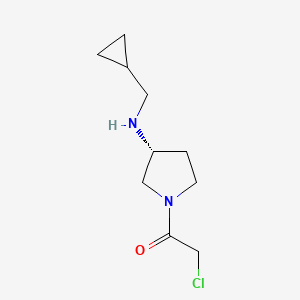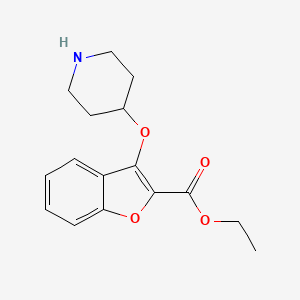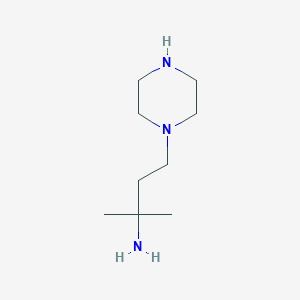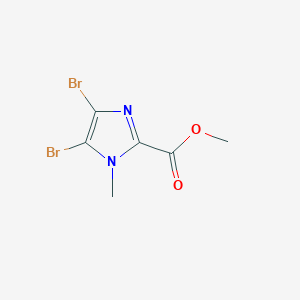
(R)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine is a chiral amine compound that features a piperidine ring substituted with an aminoethyl group and a cyclopropylmethyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and structural complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions.
Addition of the Cyclopropylmethyl Group: The cyclopropylmethyl group is added using alkylation reactions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the aminoethyl group.
Reduction: Reduction reactions may target the piperidine ring or the cyclopropylmethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce fully saturated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
The compound may be studied for its interactions with biological molecules, such as proteins or nucleic acids. Its structure allows for potential binding to various biological targets.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including potential therapeutic effects. It may serve as a lead compound for drug development.
Industry
Industrially, ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine might be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(2-Aminoethyl)-N-methylpiperidin-3-amine: Similar structure but lacks the cyclopropylmethyl group.
®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness
The presence of the cyclopropylmethyl group in ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine distinguishes it from other similar compounds. This unique structural feature may confer distinct biological or chemical properties.
Propriétés
Formule moléculaire |
C11H23N3 |
|---|---|
Poids moléculaire |
197.32 g/mol |
Nom IUPAC |
(3R)-1-(2-aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine |
InChI |
InChI=1S/C11H23N3/c12-5-7-14-6-1-2-11(9-14)13-8-10-3-4-10/h10-11,13H,1-9,12H2/t11-/m1/s1 |
Clé InChI |
KHSRDTYKRWJIDW-LLVKDONJSA-N |
SMILES isomérique |
C1C[C@H](CN(C1)CCN)NCC2CC2 |
SMILES canonique |
C1CC(CN(C1)CCN)NCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide](/img/structure/B11793719.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole](/img/structure/B11793732.png)












